molecular formula C6H13N3O B1474438 3-Methoxypyrrolidine-1-carboximidamide CAS No. 1702724-03-5

3-Methoxypyrrolidine-1-carboximidamide

Cat. No.: B1474438
CAS No.: 1702724-03-5
M. Wt: 143.19 g/mol
InChI Key: NLXVVYPBHNPKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypyrrolidine-1-carboximidamide is a pyrrolidine derivative featuring a methoxy (-OCH₃) substituent at the 3-position and a carboximidamide (-C(=NH)NH₂) group at the 1-position of the pyrrolidine ring.

Properties

CAS No.

1702724-03-5

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3-methoxypyrrolidine-1-carboximidamide

InChI

InChI=1S/C6H13N3O/c1-10-5-2-3-9(4-5)6(7)8/h5H,2-4H2,1H3,(H3,7,8)

InChI Key

NLXVVYPBHNPKSN-UHFFFAOYSA-N

SMILES

COC1CCN(C1)C(=N)N

Canonical SMILES

COC1CCN(C1)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical distinctions between 3-Methoxypyrrolidine-1-carboximidamide and related compounds:

Compound Name Substituent at Position 3 Functional Group at Position 1 CAS Number Key Properties/Applications
This compound Methoxy (-OCH₃) Carboximidamide (-C(=NH)NH₂) Not provided High basicity; potential kinase inhibition
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl (-CH₃), Oxo (=O) at position 5 Carboxylic acid (-COOH) 42346-68-9 Hydrophilic; used in peptide synthesis
1-Methylpyrrolidine-3-carboximidamide dihydrochloride Methyl (-CH₃) Carboximidamide (-C(=NH)NH₂·2HCl) Not provided Salt form improves solubility; antiviral research

Functional Group Analysis

  • Carboximidamide vs. Carboxylic Acid :
    The carboximidamide group in this compound and its methyl analog exhibits stronger basicity (pKa ~10–12) compared to the carboxylic acid group (pKa ~4–5) in 1-methyl-5-oxopyrrolidine-3-carboxylic acid . This difference influences solubility: carboximidamide derivatives are more soluble in polar aprotic solvents, whereas the carboxylic acid analog is water-soluble at physiological pH.

  • Methoxy vs. In contrast, the oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces a hydrogen-bond acceptor, favoring interactions with polar targets .

Stability and Reactivity

  • The dihydrochloride salt of 1-methylpyrrolidine-3-carboximidamide demonstrates improved stability and solubility compared to the free base, a strategy that could be applicable to this compound for pharmaceutical formulations.
  • The oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid may render it prone to keto-enol tautomerism under acidic conditions, whereas the methoxy group in the target compound is hydrolytically stable .

Research Implications and Gaps

While structural comparisons highlight functional group contributions to properties, empirical data (e.g., crystallographic studies, bioactivity assays) for this compound are absent in the reviewed literature. The SHELX software could be employed to resolve its crystal structure, enabling precise comparisons of bond lengths and angles with analogs. Further studies on solubility, stability, and receptor-binding affinities are warranted to validate theoretical predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.